N'-(2-cyanophenyl)-N-cycloheptyloxamide
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Description
Synthesis Analysis
While specific synthesis methods for “N’-(2-cyanophenyl)-N-cycloheptyloxamide” are not available, related compounds such as N-(2-Cyanophenyl)chloromethanimidoyl chloride have been synthesized from 2-isothiocyanatobenzonitrile by reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . Another compound, Isotianil [N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide], has been synthesized by reaction of the key intermediate product, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, with thionyl chloride in N,N-dimethylformamide at 60°C .Scientific Research Applications
- The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides (such as thioacetamide, benzylthiourea, and symmetrical dialkyl- and diarylthioureas) leads to the formation of different cyclic products. These include 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline . Researchers explore these heterocyclic skeletons for their potential biological activities and applications.
- Benzodiazocines, which share structural similarities with the synthesized compounds, exhibit well-known CNS activity . Scientists investigate whether these benzannelated eight-membered heterocycles derived from N1-(2-cyanophenyl)-benzimidoyl chloride have similar effects on the nervous system.
- By reacting N-(2-cyanophenyl)-benzimidoyl chloride with specific reagents, researchers can synthesize fused quinazolines. For instance, the reaction with 2-hydroxy-anilino compounds yields N-(2-cyanophenyl)-(2-hydroxy-anilino)methanimidoyl chloride . These fused quinazolines may have diverse applications.
Heterocyclic Synthesis
Central Nervous System (CNS) Studies
Fused Quinazolines
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-cycloheptyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-11-12-7-5-6-10-14(12)19-16(21)15(20)18-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAOWCPGBLGWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide |
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